molecular formula C12H15BrO2 B2567570 Ethyl 2-(4-bromophenyl)butanoate CAS No. 943742-86-7

Ethyl 2-(4-bromophenyl)butanoate

Cat. No.: B2567570
CAS No.: 943742-86-7
M. Wt: 271.154
InChI Key: KHXAGVUSSBZVJS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)butanoate is an organic compound with the molecular formula C₁₂H₁₅O₂Br. It is a derivative of butanoic acid, where the ethyl ester is substituted with a 4-bromophenyl group. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-bromophenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-(4-bromophenyl)butanol.

    Oxidation: Formation of 2-(4-bromophenyl)butanoic acid.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenyl)butanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.

    Ethyl 2-(4-fluorophenyl)butanoate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.

    Ethyl 2-(4-methylphenyl)butanoate: The presence of a methyl group instead of a halogen results in different steric and electronic effects.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXAGVUSSBZVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-bromophenyl)acetate (972 mg, 4 mmol) in 10 mL dry THF at −78° C. was added LDA (2 M, 2 mL, 4 mmol). The solution was warmed to rt and stirred 2 h, then was recooled to −78° C. EtI (0.52 mL) was added, then the reaction was stirred rt for 16 h. The reaction was quenched with sat. NH4Cl, then extracted with EtOAc (3×20 mL). The organic layer washed with brine, then dried (Na2SO4). Purification via flash chromatography (0-20% EtOAc in hexanes) gives 75A (228 mg, 21%). MS (ESI) m/z 271.0 (M+H)+.
Quantity
972 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
Yield
21%

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